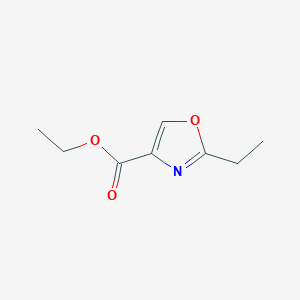![molecular formula C17H22N4O B2374049 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2198371-39-8](/img/structure/B2374049.png)
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds like 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine are often synthesized through reactions involving heterocyclic amines, which serve as key intermediates in the preparation of various pharmacologically active compounds and materials with unique properties. For instance, the intercalation of heterocyclic amines into α-titanium hydrogenphosphate has been studied, demonstrating the potential for creating new materials with tailored interlamellar distances and surface bonding characteristics (Nunes & Airoldi, 2000).
Potential Applications in Medicinal Chemistry
The structural motifs present in compounds similar to this compound are often found in molecules with significant biological activities. For example, the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been explored for their potential as building blocks in medicinal chemistry, highlighting the versatility of pyrazine and piperidine derivatives in drug development (Matulevičiūtė et al., 2021).
Electrochemical and Photochemical Properties
The electrochemical and photochemical properties of heterocyclic compounds, including pyrazine derivatives, have been investigated, revealing their potential in the development of novel materials with specific electronic and optical characteristics. Research into oxo-centered mixed-ligand triruthenium complexes, for example, has shown reversible multistep and multielectron electrochemical properties, indicating applications in areas such as catalysis and molecular electronics (Abe et al., 1996).
Heterocyclic Compounds in Material Science
The intercalation and coordination chemistry of pyrazine and related ligands have been explored for their utility in creating complex molecular structures with potential applications in material science. These studies offer insights into the synthesis of coordination complexes and their electrochemical, optical, and structural properties, which can be leveraged to develop advanced materials for various technological applications (Halcrow, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of N–H…O and N–H…N hydrogen bonds in similar compounds .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular function .
Result of Action
Similar compounds have been known to cause changes in cellular function, leading to various physiological effects .
Propriétés
IUPAC Name |
2-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-3-7-19-17(13)22-12-15-5-8-21(9-6-15)16-11-18-10-14(2)20-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWADPOCROMABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
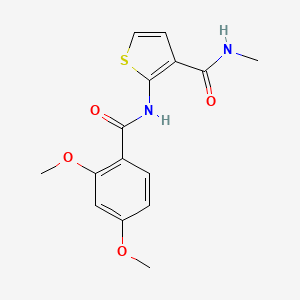
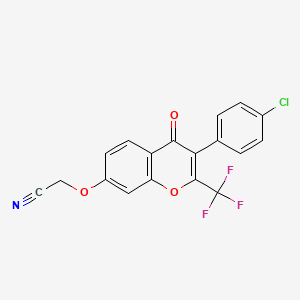
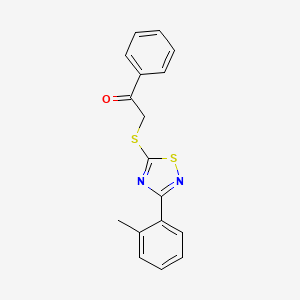

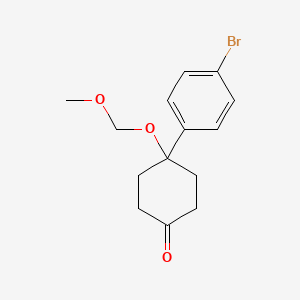
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)
![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)
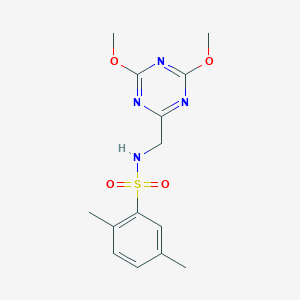

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
